molecular formula C15H15NO3S B2481265 2-(benzenesulfonyl)-N-benzylacetamide CAS No. 639007-39-9

2-(benzenesulfonyl)-N-benzylacetamide

Cat. No.: B2481265
CAS No.: 639007-39-9
M. Wt: 289.35
InChI Key: MTCPGZZWXZFZMY-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-benzylacetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an acetamide moiety, with a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-benzylacetamide typically involves the reaction of benzenesulfonyl chloride with N-benzylacetamide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-(benzenesulfonyl)-N-benzylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and as a reagent in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with similar chemical properties.

    N-benzylacetamide: Lacks the sulfonyl group but shares the acetamide and benzyl moieties.

    Sulfanilamide: Another sulfonamide with a different substitution pattern on the benzene ring.

Uniqueness

2-(benzenesulfonyl)-N-benzylacetamide is unique due to the presence of both the benzenesulfonyl and N-benzylacetamide groups. This combination allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications. The compound’s ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-15(16-11-13-7-3-1-4-8-13)12-20(18,19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCPGZZWXZFZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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